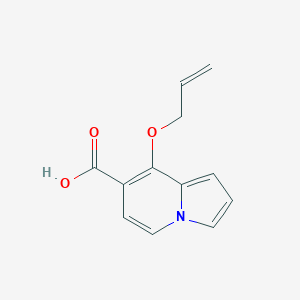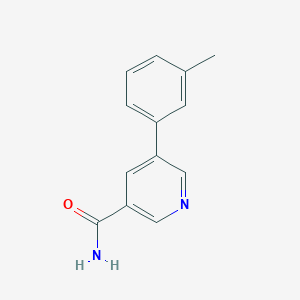
5-(m-Tolyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(m-Tolyl)nicotinamide is an organic compound with the molecular formula C13H12N2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a methylphenyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)nicotinamide typically involves the reaction of 5-bromo-nicotinamide with m-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(m-Tolyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The nicotinamide ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(m-Carboxyphenyl)nicotinamide.
Reduction: this compound amine.
Substitution: Various substituted nicotinamide derivatives depending on the electrophile used.
科学研究应用
5-(m-Tolyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of nicotinamide adenine dinucleotide (NAD+) dependent enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 5-(m-Tolyl)nicotinamide involves its interaction with molecular targets such as enzymes. It can act as an inhibitor of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor. By binding to the active site of these enzymes, this compound can modulate their activity, leading to various biological effects. The pathways involved include those related to cellular metabolism, DNA repair, and stress responses.
相似化合物的比较
Similar Compounds
Nicotinamide: The parent compound, which lacks the m-tolyl substitution.
5-(p-Tolyl)nicotinamide: Similar structure but with the tolyl group at the para position.
5-(o-Tolyl)nicotinamide: Similar structure but with the tolyl group at the ortho position.
Uniqueness
5-(m-Tolyl)nicotinamide is unique due to the specific positioning of the tolyl group at the meta position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its ortho and para counterparts.
属性
CAS 编号 |
1346691-46-0 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
5-(3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-9-3-2-4-10(5-9)11-6-12(13(14)16)8-15-7-11/h2-8H,1H3,(H2,14,16) |
InChI 键 |
PBBFVKMGMQGJJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


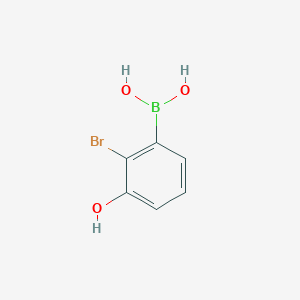




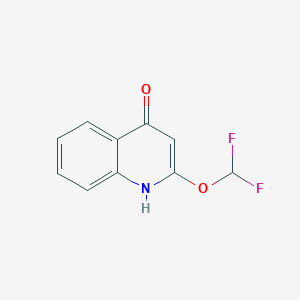
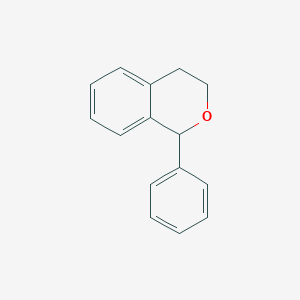
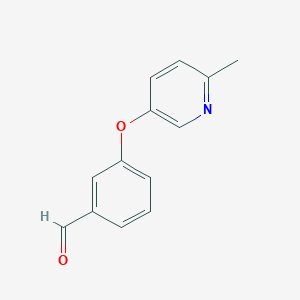
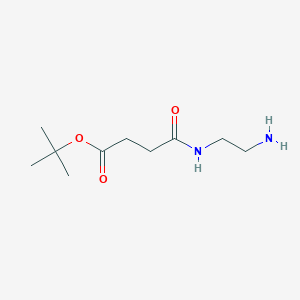
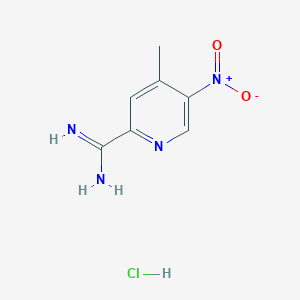


![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
